3-Difluoromethanesulfonylbenzaldehyde
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Description
3-Difluoromethanesulfonylbenzaldehyde (DFMSB) is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. DFMSB is a versatile compound that can be synthesized using different methods and has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Synthesis of Heteroaromatic Compounds
The compound has been utilized in various syntheses. For example, trifluoromethanesulfonic acid (HOTf) has been used in the synthesis of chrysene derivatives (Guo et al., 2015). Similarly, iron(III) trifluoroacetate and trifluoromethanesulfonate have catalyzed one-pot syntheses of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines (Adibi et al., 2007).
Catalysis in Organic Synthesis
Trifluoromethanesulfonyl compounds have been used as catalysts. Scandium trifluoromethanesulfonate, for instance, catalyzed the three-component reactions of aldehydes, amines, and allyltributylstannane in water (Kobayashi, 1998). Another application includes the use of Gadolinium(III) trifluoromethanesulfonate in the efficient Hantzsch reaction for synthesizing polyhydroquinoline derivatives (Mansoor et al., 2017).
Novel Reagents in Organic Chemistry
Difluoromethyl 2-pyridyl sulfone, a compound related to difluoromethanesulfonylbenzaldehyde, has been identified as an efficient reagent for gem-difluoroolefination of both aldehydes and ketones, indicating the potential utility of related compounds in organic synthesis (Zhao et al., 2010).
Investigation of Structural Transformations
Studies have been conducted on the structural transformations of related compounds like 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. These investigations provide insights into the behavior of similar compounds in different environmental conditions (Ildız et al., 2018).
Multi-Component Coupling Reactions
The compound has been involved in multi-component coupling reactions. For instance, In(OTf)3-catalyzed synthesis of ring-condensed heteroaromatic compounds was developed via a domino intramolecular nucleophilic attack/intermolecular cycloaddition/dehydration reaction (Yanada et al., 2008).
Catalytic Activities in Organic Transformations
Several trifluoromethanesulfonate compounds have shown remarkable catalytic activities in various organic transformations, indicating the potential application of difluoromethanesulfonylbenzaldehyde in similar contexts (Ishihara et al., 1996).
properties
IUPAC Name |
3-(difluoromethylsulfonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKUIGANRSBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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